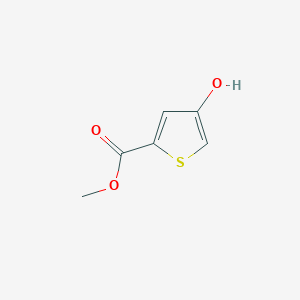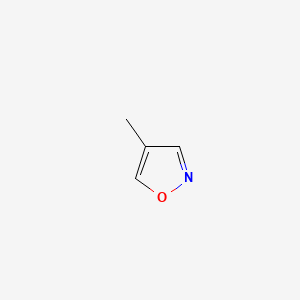
4-Methylisoxazole
Descripción general
Descripción
4-Methylisoxazole is a heterocyclic organic compound that is widely used in scientific research for its unique properties. It is a five-membered ring containing one nitrogen and one oxygen atom, and its chemical formula is C4H5NO. This compound has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions in scientific research.
Aplicaciones Científicas De Investigación
Drug Discovery
Isoxazole, including 4-Methylisoxazole, is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It is widely used as a crucial moiety in drug discovery research .
Anticancer Activity
Functionalized isoxazole scaffolds, including 4-Methylisoxazole, show different biological activities such as anticancer . They are being researched for their potential in cancer treatment.
HDAC Inhibitors
Isoxazole compounds are also being studied as potential HDAC inhibitors . HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylase, and are often used in cancer treatment.
Antioxidant Activity
Isoxazole compounds have shown antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antibacterial Activity
Isoxazole compounds, including 4-Methylisoxazole, have demonstrated antibacterial activity . This makes them a potential candidate for the development of new antibacterial drugs.
Antimicrobial Activity
In addition to their antibacterial properties, isoxazole compounds also exhibit antimicrobial activity . They could be used in the development of new antimicrobial agents to combat a variety of infections.
Treatment of Rheumatoid and Inflammatory Diseases
Some isoxazole compounds have been synthesized and tested for the treatment of rheumatoid and inflammatory diseases . This suggests that 4-Methylisoxazole could potentially be used in similar applications.
Eco-friendly Synthetic Strategies
Given the significance of isoxazole in various applications, there is an imperative to develop new eco-friendly synthetic strategies . This includes the synthesis of 4-Methylisoxazole, which could potentially reduce the environmental impact of its production.
Safety and Hazards
It is essential to handle 4-Methylisoxazole with care, avoiding skin contact, inhalation, and ingestion. Safety precautions include wearing personal protective equipment and ensuring adequate ventilation .
Future Directions
Research on 4-Methylisoxazole continues to explore its applications in drug discovery, potential biological activities, and alternative synthetic strategies. Investigating its pharmacological properties and toxicity profiles will guide future design and development .
Mecanismo De Acción
Target of Action
It binds to biological targets based on their chemical diversity .
Mode of Action
It’s known that isoxazole derivatives can be synthesized through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .
Biochemical Pathways
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts .
Result of Action
Functionalized isoxazole scaffolds show different biological activities such as anticancer, as potential hdac inhibitors, antioxidant, antibacterial, and antimicrobial activity .
Action Environment
Environmental factors can exacerbate antimicrobial contamination and the spread of antimicrobial resistance . .
Propiedades
IUPAC Name |
4-methyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c1-4-2-5-6-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWFNFITHSPBSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CON=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70478611 | |
| Record name | 4-Methylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70478611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylisoxazole | |
CAS RN |
6454-84-8 | |
| Record name | 4-Methylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70478611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure and key spectroscopic data for 4-Methylisoxazole?
A1: 4-Methylisoxazole is a heterocyclic organic compound. While a precise molecular weight isn't specified in the provided abstracts, its molecular formula can be deduced as C4H5NO. Spectroscopically, studies have characterized its microwave spectrum, including its 14N nuclear quadrupole coupling constants and electric dipole moment components. []
Q2: How does the structure of isoxazole derivatives, particularly those with substitutions at the 4-position like 4-Methylisoxazole, relate to their biological activity?
A2: Research indicates that modifications to the isoxazole ring, especially at the 4-position, significantly influence biological activity. For instance, introducing specific substituents like aminoalkyl groups at the 5-position of 4-Methylisoxazole can yield compounds with inhibitory effects on KSP (Kinesin Spindle Protein). The nature of the substituent (alkyl chain length, presence of additional functional groups) further modulates this activity. [] Additionally, the presence of a 4-methyl group in isoxazole derivatives plays a crucial role in the synthesis of pantherine, an active compound found in Amanita muscaria (fly agaric mushroom). []
Q3: Are there established synthetic routes for preparing 4-Methylisoxazole derivatives?
A3: Yes, several synthetic strategies exist. One approach involves using 3-bromo-5-methylisoxazole as a starting material, eventually leading to the desired 4-methylisoxazole derivative. [] Another method focuses on the regioselective synthesis of 3,5-diaryl-4-methylisoxazoles, highlighting the importance of regioselectivity in obtaining specific substitution patterns on the isoxazole ring. []
Q4: Has the degradation of 4-Methylisoxazole derivatives been investigated under various conditions?
A4: Yes, research has explored the degradation kinetics of specific 4-methylisoxazole derivatives, such as 2-(4-methyl-5-isoxazolylamine)-N-(4-methyl-5-isoxazolyl)-1,4 -naphthoquinone-4- imine. This study, conducted at 70°C across a pH range of 1.75 to 12.85, revealed different degradation products and pathways depending on the pH. Importantly, the study found maximum stability for this derivative in neutral pH conditions. []
Q5: Are there any reported applications of 4-Methylisoxazole derivatives in the development of pharmaceutical agents?
A5: Yes, research suggests potential pharmaceutical applications. For example, certain 4-methylisoxazole derivatives, particularly those incorporating a di-n-propylamino group at the 2-position of a tetrahydronaphthalene ring system, have shown promise as potential treatments for irritable bowel syndrome (IBS). This highlights the potential of 4-methylisoxazole as a scaffold in medicinal chemistry. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



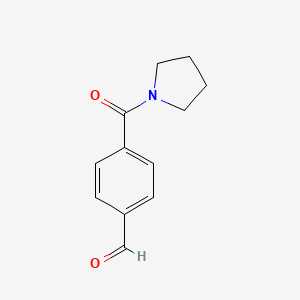

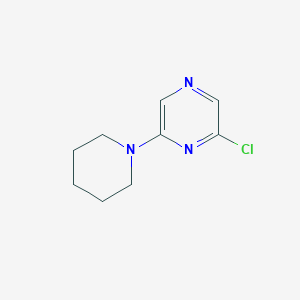

![5-Methyl-5H-dibenzo[b,d]silole](/img/structure/B1601384.png)


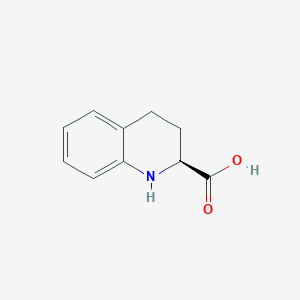

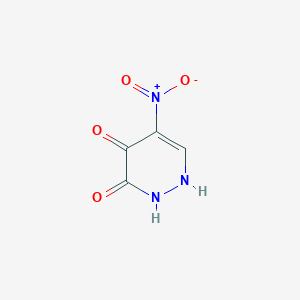


![1-[4-[2-(4-Acetylphenyl)phenyl]phenyl]ethanone](/img/structure/B1601397.png)
